molecular formula C13H20N2O4S B3102225 1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- CAS No. 1415908-67-6

1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B3102225
CAS No.: 1415908-67-6
M. Wt: 300.38 g/mol
InChI Key: ULXKZRPRLJGLDM-UHFFFAOYSA-N
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Description

The compound "1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-" is a pyrrolidine derivative characterized by:

  • A pyrrolidine core with a 4-oxo group (keto functionality at position 4).
  • A 3-thiazolidinylcarbonyl substituent at position 2, introducing a sulfur-containing heterocycle (thiazolidine) linked via a carbonyl group.
  • A 1,1-dimethylethyl (tert-butyl) ester protecting the carboxylic acid at position 1.

This structure combines rigidity (from the pyrrolidine and thiazolidine rings) with polar functional groups (keto, ester, and carbonyl), suggesting applications in drug design or as a synthetic intermediate.

Properties

IUPAC Name

tert-butyl 4-oxo-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXKZRPRLJGLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)N2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound is involved in the biochemical pathway related to the regulation of blood glucose levels. By inhibiting DPP-IV, the breakdown of incretin hormones is reduced, leading to an increase in their levels. Incretin hormones, such as GLP-1 and GIP, stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying, all of which contribute to a decrease in blood glucose levels.

Pharmacokinetics

Its solubility in chloroform, dmso, and methanol is noted, which may influence its absorption and distribution.

Result of Action

The result of the action of this compound, as an intermediate in the synthesis of DPP-IV inhibitors, would be the reduction of blood glucose levels. This is achieved through the increased levels of incretin hormones due to the inhibition of DPP-IV.

Action Environment

Its storage temperature is noted to be between 2-8°c, suggesting that temperature could be a factor in its stability.

Biological Activity

1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- (CAS No. 1415908-67-6) is a compound of significant interest in medicinal chemistry, particularly as a pharmaceutical intermediate. It is structurally related to various Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are commonly used in the treatment of type 2 diabetes mellitus.

  • Molecular Formula : C13H20N2O4S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 1415908-67-6

Biological Activity

The biological activity of this compound primarily revolves around its role as a DPP-IV inhibitor. DPP-IV inhibitors are crucial in managing blood glucose levels by prolonging the action of incretin hormones, which increase insulin secretion in response to meals.

DPP-IV inhibitors work by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting this enzyme, the compound enhances insulin secretion and decreases glucagon secretion in a glucose-dependent manner. This results in improved glycemic control without causing significant hypoglycemia.

Research Findings

Recent studies have highlighted the efficacy and safety profile of compounds similar to 1-Pyrrolidinecarboxylic acid derivatives:

  • Efficacy in Diabetes Management : Clinical trials have demonstrated that DPP-IV inhibitors can significantly reduce HbA1c levels and improve fasting plasma glucose levels in patients with type 2 diabetes .
  • Safety Profile : The safety profile of these compounds is generally favorable, with low incidences of gastrointestinal side effects compared to other antidiabetic medications .

Case Study 1: Teneligliptin

Teneligliptin is a well-known DPP-IV inhibitor that shares structural similarities with our compound. A study involving diabetic patients showed that Teneligliptin effectively lowered blood glucose levels and had a good safety profile over a 24-week period .

Case Study 2: Comparative Efficacy

In a comparative study between Teneligliptin and other DPP-IV inhibitors (Sitagliptin and Vildagliptin), Teneligliptin was found to be more effective in controlling postprandial glucose levels while maintaining a lower risk of adverse effects .

Data Tables

Property Value
Molecular FormulaC13H20N2O4S
Molecular Weight300.37 g/mol
CAS Number1415908-67-6
Role in TherapyDPP-IV Inhibitor
Study Findings
Efficacy Study on TeneligliptinSignificant HbA1c reduction
Comparative Efficacy StudyBetter postprandial control

Scientific Research Applications

DPP-IV Inhibitors

1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)- is primarily recognized for its application in the synthesis of DPP-IV inhibitors, which are critical in the management of type 2 diabetes. DPP-IV inhibitors work by increasing the levels of incretin hormones, which help regulate glucose metabolism.

Case Studies

  • Teneligliptin Development :
    • Teneligliptin is a DPP-IV inhibitor that has been developed using this compound as an intermediate. Studies have shown that Teneligliptin effectively lowers blood glucose levels in diabetic patients without causing significant hypoglycemia . The synthesis pathway often involves multiple steps where intermediates like 1-Pyrrolidinecarboxylic acid derivatives play a crucial role.
  • Comparative Efficacy Studies :
    • Research comparing Teneligliptin with other DPP-IV inhibitors has highlighted its superior efficacy and safety profile. For instance, a clinical trial demonstrated that patients treated with Teneligliptin had better glycemic control compared to those on other medications .

Synthesis and Production

The compound’s synthesis typically involves the reaction of thiazolidine derivatives with pyrrolidinecarboxylic acid derivatives under controlled conditions. This process is essential for producing high-purity intermediates necessary for pharmaceutical formulations.

Synthesis Pathway Overview

StepReagentsConditions
1Thiazolidine + Pyrrolidine derivativeStir at low temperature
2Add coupling agents (e.g., phosphonous acid)Maintain low temperature for optimal reaction
3Purification through extraction and crystallizationUse solvents like ethyl acetate

This table summarizes a typical synthetic route for obtaining the target compound from simpler precursors.

Safety Data Summary

  • Risk Statements : R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)
  • Safety Statements : S36/37 (Wear suitable protective clothing and gloves)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrolidine derivatives, highlighting differences in substituents, molecular properties, and functional groups.

Compound Name & Evidence ID Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences vs. Target Compound
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- C₉H₁₇NO₃ 187.24 - 3-hydroxy group
- No sulfur or thiazolidine
Lacks the 4-oxo and thiazolidinylcarbonyl groups. Smaller size and absence of sulfur may reduce steric hindrance and alter solubility or binding affinity.
1-Pyrrolidinecarboxylic acid, 3-cyclopropyl-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel C₁₂H₂₁NO₃ 227.3 - 3-cyclopropyl
- 4-hydroxy group
Replaces the 4-oxo with a hydroxy group and introduces a cyclopropyl ring. This reduces polarity and may impact metabolic stability compared to the target’s keto-thiazolidine system.
1-Pyrrolidinecarboxylic acid,2-[[[6-[(4-chlorophenyl)thio]-3-pyridinyl]amino]carbonyl]-, tert-butyl ester C₂₁H₂₄ClN₃O₃S 454.95 - Chlorophenylthio-pyridinyl group Replaces the thiazolidinylcarbonyl with a bulkier, aromatic chlorophenylthio-pyridinyl group. Higher lipophilicity and steric demand may affect bioavailability or target selectivity.
tert-Butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate C₁₃H₂₀N₂O₃ 252.31 - 3-dimethylamino methylene
- 4-oxo group
Shares the 4-oxo group but substitutes the thiazolidine with a dimethylamino methylene. This introduces basicity and planar geometry, potentially altering electronic properties.
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate C₁₃H₂₁NO₅ 271.31 - Ethyl ester
- Acetate group at position 3
Differs in ester type (ethyl vs. tert-butyl) and lacks the thiazolidinylcarbonyl group. The acetate side chain may increase flexibility and reduce ring strain.

Key Comparative Insights:

Sulfur Content : The target’s thiazolidinylcarbonyl group introduces sulfur, which may enhance metal-binding capacity or modulate redox properties compared to analogs lacking sulfur .

Stereochemistry : The (2R) configuration distinguishes the target from racemic or uncharacterized analogs, which could critically influence chiral recognition in biological systems .

Research Findings and Implications

  • Synthetic Utility : Compounds like the target are often used as intermediates in peptidomimetics due to their rigid, heterocyclic backbones .
  • Pharmacological Potential: The thiazolidine moiety is associated with antimicrobial and anti-inflammatory activities, suggesting the target could be explored for similar applications .
  • Stability : The tert-butyl ester enhances metabolic stability compared to ethyl or methyl esters, as seen in analogs like .

Q & A

Q. Q1: What are the key considerations for designing a stereoselective synthesis of this compound?

Methodological Answer: The synthesis must prioritize stereochemical control at the 2R position. A common approach involves:

  • Chiral Pool Utilization : Starting with enantiopure precursors, such as (2S,4R)-configured pyrrolidine derivatives, to preserve stereochemistry during coupling reactions .
  • Protection/Deprotection Strategy : Use of tert-butyldimethylsilyl (TBS) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups to protect reactive hydroxyl or carboxyl moieties, followed by selective deprotection (e.g., TBAF for SEM removal) .
  • Coupling Agents : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU for amide bond formation, which minimizes racemization at the 2R center .

Q. Q2: How can researchers resolve discrepancies in reaction yields when using different coupling agents (e.g., BOP-Cl vs. HATU)?

Methodological Answer: Contradictory yield data often arise from variations in reaction conditions or reagent compatibility. To address this:

  • Mechanistic Analysis : BOP-Cl generates reactive intermediates that may favor bulkier substrates, while HATU’s uranium salts are more efficient in polar aprotic solvents (e.g., DMF) .
  • Solvent Optimization : Test both agents in dichloromethane vs. DMF to assess solvent effects on steric hindrance and reaction rates.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., racemization or incomplete coupling) that reduce yield .

Q. Q3: What analytical methods are critical for verifying the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., thiazolidinylcarbonyl linkage) and absence of rotamers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities (<0.5%) .

Advanced: Stability of the Thiazolidinylcarbonyl Group

Q. Q4: How can researchers assess the hydrolytic stability of the thiazolidinylcarbonyl moiety under acidic/basic conditions?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–40°C, monitoring degradation via HPLC at intervals (0h, 24h, 48h) .
  • Structural Confirmation : Isolate degradation products (e.g., free thiazolidine) and characterize via 1^1H NMR and IR (amide I/II band shifts) .
  • Computational Modeling : Use DFT calculations to predict susceptible bonds (e.g., C=O in thiazolidinylcarbonyl) under varying pH .

Basic: Troubleshooting Low Yields in Final Esterification

Q. Q5: What steps can improve yields during the tert-butyl ester formation?

Methodological Answer:

  • Activation of Carboxylic Acid : Pre-activate the acid using DCC/DMAP or EDCI/HOBt to enhance reactivity with tert-butanol .
  • Moisture Control : Use anhydrous solvents (e.g., THF) and molecular sieves to prevent hydrolysis of the tert-butyl ester .
  • Temperature Optimization : Conduct reactions at 0–4°C to suppress side reactions (e.g., tert-butyl group cleavage) .

Advanced: Stereochemical Analysis of Byproducts

Q. Q6: How can researchers identify and mitigate racemization during multi-step synthesis?

Methodological Answer:

  • Chiral Derivatization : Convert intermediates into diastereomers using Mosher’s acid for 19^19F NMR analysis .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity changes during coupling steps .
  • Alternative Protecting Groups : Replace SEM with Fmoc, which offers better steric protection of the 2R center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 4-oxo-2-(3-thiazolidinylcarbonyl)-, 1,1-dimethylethyl ester, (2R)-

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